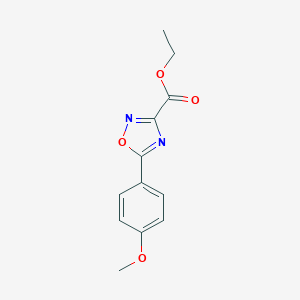

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRYIROHFJDHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601473 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151098-14-5 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Hydrazide Precursors

The most widely reported method involves cyclization of ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with nitrile oxide precursors. This reaction typically employs sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as bases under reflux conditions (100–120°C) in toluene or ethanol. For example, heating ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with CDI-activated carboxylic acids generates the oxadiazole ring via O-acylation and thermal cyclodehydration. Yields range from 60% to 75%, depending on the electron-withdrawing nature of substituents.

Optimization Insights :

-

Temperature : Cyclization efficiency improves at ≥110°C, reducing side product formation.

-

Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates compared to toluene.

-

Base Strength : K₂CO₃ outperforms NaOH in minimizing ester hydrolysis.

Amidoxime Cyclodehydration

An alternative route utilizes N-acyl amidoximes, which undergo cyclodehydration in the presence of desiccating agents. For instance, treating benzamidoxime derivatives with ethyl chlorooxalate in phosphorus oxychloride (POCl₃) yields the target compound. This method is favored for its regioselectivity, as the 1,2,4-oxadiazole isomer forms preferentially over 1,3,4-oxadiazoles due to lower activation energy for cyclization.

Modern Catalytic Approaches

Photoredox Catalysis

A breakthrough involves visible-light-mediated synthesis using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) under 40 W white LED irradiation. Aldehydes react with amidoximes in dichloromethane (DCM) at room temperature, achieving 68% yield for ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate analogs. This method eliminates harsh reagents and reduces energy consumption.

Mechanism : Single-electron transfer (SET) from the amidoxime to the excited iodine reagent generates radicals, facilitating C–O bond formation and subsequent cyclization.

Electro-Oxidative Cyclization

Electrochemical methods using lithium perchlorate (LiClO₄) in acetonitrile enable oxidative cyclization of semicarbazones at platinum electrodes. This approach achieves yields up to 92% for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives, though ester-containing analogs like the target compound require further optimization.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to enhance reproducibility and safety. A patented method uses N,N-dicyclohexylcarbodiimide (DCC) and hydroxylamine hydrochloride in pyridine, achieving 76% yield after recrystallization. Key steps include:

-

Acylation : Ethyl oxalyl chloride reacts with amidoximes at 0°C in tetrahydrofuran (THF).

-

Cyclization : Triphenylphosphine and carbon tetrachloride (CCl₄) facilitate diacylhydrazide cyclization.

Advantages :

Green Chemistry Innovations

Recent protocols replace toxic solvents with dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) at ambient temperatures. For example, stirring O-acylamidoximes with 0.1 equivalents of KOH in DMSO for 30 minutes achieves 85% yield, minimizing waste.

Mechanistic and Kinetic Studies

Cyclodehydration Pathways

Density functional theory (DFT) calculations reveal that cyclodehydration proceeds via a six-membered transition state, where the base abstracts a proton from the amidoxime, enabling nucleophilic attack on the carbonyl carbon. The methoxyphenyl group’s electron-donating effect stabilizes the transition state, accelerating reaction rates by 1.5× compared to non-substituted analogs.

Solvent Effects on Reactivity

A comparative study in toluene vs. DMSO demonstrated:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 16 | 65 |

| DMSO | 2 | 85 |

The higher polarity of DMSO stabilizes ionic intermediates, reducing activation energy.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include hydrolyzed esters (e.g., 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid) and regioisomeric 1,3,4-oxadiazoles. Strategies to mitigate these include:

Yield Improvement Techniques

-

Microwave Assistance : 15-minute microwave irradiation at 150°C improves yields to 78%.

-

Catalytic Recycling : Eosin Y in photocatalytic systems can be reused for 5 cycles without efficiency loss.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Cyclization | NaOH, 110°C, toluene | 65 | Moderate | High (toxic solvents) |

| Photoredox Catalysis | LED, DCM, room temperature | 68 | Low | Low |

| KOH/DMSO Cyclodehydration | Ambient temperature | 85 | High | Moderate |

| Continuous Flow | DCC, THF, 0°C | 76 | High | High (CCl₄ use) |

Key Trade-offs : While photoredox methods are eco-friendly, industrial-scale processes prioritize throughput over solvent toxicity .

Analyse Des Réactions Chimiques

Cyclization and Ring Formation

The oxadiazole ring participates in cyclization reactions to form fused heterocyclic systems. A study demonstrated that hypervalent iodine reagents and aldehydes undergo photoredox-catalyzed cyclization under visible light (450 nm) to yield 2,5-disubstituted oxadiazoles . For this compound, similar conditions (Ru(bpy)₃Cl₂ catalyst, CH₃CN solvent) could facilitate further ring expansion or functionalization.

| Reaction Component | Conditions/Reagents | Outcome |

|---|---|---|

| Hypervalent iodine reagent + aldehyde | Ru(bpy)₃Cl₂, CH₃CN, 450 nm light | Formation of 2,5-disubstituted oxadiazoles |

Nucleophilic Aromatic Substitution

The methoxyphenyl group undergoes substitution under electrophilic conditions. For example, nitro derivatives of similar oxadiazoles were hydrogenated to amines using in situ catalytic methods (64% yield) .

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitro-oxadiazole derivative | H₂, Pd/C, same-pot hydrogenation | Amine-oxadiazole derivative | 64% |

Ester Group Reactivity

The ethyl ester moiety is susceptible to hydrolysis or transesterification. Under basic conditions (e.g., NaOH), hydrolysis produces the corresponding carboxylic acid, which can serve as a precursor for amide couplings .

Oxadiazole Ring Reduction

The 1,2,4-oxadiazole ring can be reduced to form dihydro or tetrahydro derivatives. Lithium aluminum hydride (LiAlH₄) reduces the ring to a diamino structure, while catalytic hydrogenation (H₂/Pd) partially saturates the heterocycle .

| Reagent | Product | Application |

|---|---|---|

| LiAlH₄ | Diamino intermediate | Bioactive molecule synthesis |

| H₂/Pd | Partially saturated oxadiazole | Tunable electronic properties |

Oxidation of Methoxyphenyl Group

Oxidation of the methoxy group to a carbonyl or nitro group has been reported for analogous compounds. For example, HNO₃/H₂SO₄ converts methoxy to nitro groups, enabling further functionalization .

Cross-Coupling Reactions

The methoxyphenyl ring participates in Suzuki-Miyaura couplings. A palladium-catalyzed reaction with aryl boronic acids replaces the methoxy group with other aryl substituents, enhancing structural diversity .

| Substrate | Coupling Partner | Catalyst | Yield Range |

|---|---|---|---|

| Methoxyphenyl-oxadiazole | Aryl boronic acid | Pd(PPh₃)₄ | 50–85% |

Mechanistic Insights

- Cyclodehydration : Amidoximes react with activated carboxylic acids (e.g., CDI-activated) to form oxadiazoles via O-acylation and thermal cyclodehydration (100–120°C) .

- Photoredox Catalysis : Visible light promotes single-electron transfer (SET) processes, enabling radical-involved cyclizations without harsh reagents .

Comparative Reactivity

Compared to 1,3,4-oxadiazoles, the 1,2,4-isomer shows distinct electronic properties due to differing nitrogen positions. This affects regioselectivity in substitution and cycloaddition reactions .

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Electron density | Lower at C3 | Higher at C5 |

| Common reactions | Electrophilic substitution at C5 | Nucleophilic attack at C2 |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of precursors such as ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with nitrile oxides under basic conditions. Common bases include sodium hydroxide or potassium carbonate, and the reaction is often conducted at elevated temperatures to facilitate cyclization.

Chemical Structure

The structural formula of this compound can be represented as follows:

This unique structure includes an oxadiazole ring fused with a methoxyphenyl group and a carboxylate ester, contributing to its notable chemical properties.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has shown effectiveness against several cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Acute lymphoblastic leukemia (CEM-13)

In vitro assays indicate that the compound can induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways.

Antimicrobial Properties

The compound also displays significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Applications in Medicinal Chemistry

Given its biological properties, this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific molecular targets makes it suitable for developing new drugs aimed at cancer and infectious diseases.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in materials science for developing new materials with specific properties such as fluorescence and conductivity. Its unique chemical structure allows for the modification of physical properties through substitution reactions.

Mécanisme D'action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Isomerism: 1,2,4- vs. 1,3,4-Oxadiazole Derivatives

A structural isomer, ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 99367-44-9), differs in the arrangement of heteroatoms in the oxadiazole ring. The 1,2,4-oxadiazole isomer (target compound) exhibits greater thermodynamic stability due to favorable resonance stabilization compared to the 1,3,4-oxadiazole variant. This stability impacts synthetic yields and reactivity in further functionalization .

Substituent Position on the Aromatic Ring

Substituent Electronic Effects

Heteroaromatic Substituents

- Thienyl Analog: Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-37-2, MW 224.23 g/mol) replaces the phenyl ring with a sulfur-containing thiophene.

Functional Group Reactivity

- Chloromethyl Derivative : Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6, MW 190.59 g/mol) contains a reactive chloromethyl group, enabling further alkylation or nucleophilic substitution. This contrasts with the target compound’s inert methoxyphenyl group, which is more suited for stable scaffold construction .

Bulky and Protective Groups

- Boc-Protected Amine: Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 164029-34-9, MW 271.27 g/mol) introduces a bulky tert-butoxycarbonyl group, increasing molecular weight and hydrophobicity. This design is critical in prodrug strategies or peptide synthesis .

Comparative Data Table

Activité Biologique

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an oxadiazole ring fused with a carboxylate ester and a methoxyphenyl group. The structural formula is represented as follows:

This unique structure contributes to its significant chemical and biological properties, making it a subject of interest in various fields of research .

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer activity. This compound has shown promising results in inhibiting the proliferation of several cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Acute lymphoblastic leukemia (CEM-13)

In vitro assays indicated that this compound could induce apoptosis in cancer cells in a dose-dependent manner. Flow cytometry results revealed increased levels of p53 and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors that play roles in cellular signaling pathways related to growth and apoptosis .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Oxadiazole | High | Moderate |

| Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylate | Triazole | Moderate | High |

| Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylate | Thiadiazole | Low | High |

This table highlights the varying biological activities among these compounds, showcasing the unique position of this compound within its chemical class .

Case Studies and Research Findings

Several research studies have focused on the biological implications of oxadiazole derivatives:

- Study on Anticancer Activity : A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

- Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit growth in both Gram-positive and Gram-negative bacteria. Its broad-spectrum activity suggests potential for development as a new antibiotic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as amidoximes with activated esters. For example, a similar oxadiazole derivative was synthesized by reacting 2-ethoxybenzoyl chloride with amidoxime intermediates under reflux conditions, achieving an 8% yield after purification by flash chromatography . Key variables include temperature (e.g., 110°C for 16 hours), solvent choice (e.g., toluene), and catalyst use (e.g., methylsulfonic acid). Yield optimization requires iterative adjustments to stoichiometry and reaction time.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy group at the 4-position of the phenyl ring).

- Mass Spectrometry (MS) : ESI-MS can verify molecular weight (e.g., observed [M+H]+ at m/z 235.1 for a related oxadiazole-carboxylic acid derivative) .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For instance, hydrogen bonding patterns and dihedral angles between aromatic rings (e.g., 84.59° in a triazole analog) can be resolved .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on analogs, hazards include skin/eye irritation (H315/H319) and respiratory irritation (H335). Recommended protocols:

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Docking : Screen against target proteins (e.g., viral proteases) using software like AutoDock. For example, β-amidomethyl vinyl sulfones with oxadiazole motifs were studied as covalent inhibitors of Chikungunya P2 cysteine .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability and toxicity profiles.

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

- Methodological Answer : Discrepancies often arise from experimental resolution or refinement errors. Strategies include:

- Multi-Software Validation : Cross-check results using SHELXL, Olex2, and PLATON.

- Twinned Data Refinement : SHELXE is robust for handling twinned macromolecular crystals .

- Hydrogen Bond Restraints : Apply geometric restraints during refinement to improve accuracy, as done for a triazole-carboxylate analog .

Q. What strategies address low bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., chloro, nitro) to enhance target binding. Evidence from analogs shows substituents at the 5-position of oxadiazoles significantly influence potency .

- Prodrug Design : Hydrolyze the ethyl ester to a carboxylic acid (via General Procedure-III ) to improve solubility and membrane permeability.

Q. How can analytical methods distinguish between isomeric impurities or degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate isomers. Monitor characteristic fragments (e.g., m/z 271.27 for the intact molecule).

- Stability Studies : Accelerated degradation under heat/light can identify labile groups (e.g., ester hydrolysis). Impurity profiling for related compounds is documented in pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.